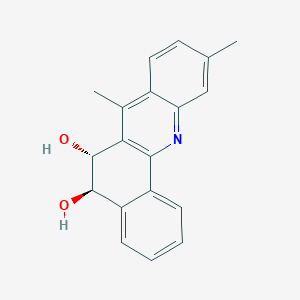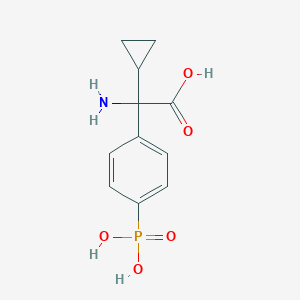
2-Amino-2-cyclopropyl-2-(4-phosphonophenyl)acetic acid
Übersicht
Beschreibung
Synthesis Analysis
Cyclopropyl analogues related to 2-amino-5-phosphonopentanoic acid were synthesized and assessed for their effectiveness as NMDA receptor antagonists. The synthesis involves multiple steps, including receptor binding assays and functional evaluations using radioligands like [3H]-L-glutamate and [3H]MK-801 (Dappen et al., 2010).
Molecular Structure Analysis
The molecular structure of these compounds, especially the cyclopropyl analogues, is crucial in determining their biological activity. Their structural analysis includes examining the cyclopropane ring and the phosphonophenyl group, which are central to their function as NMDA receptor antagonists. The cyclopropyl ring provides structural rigidity, which can influence the compound's receptor binding affinity and selectivity (Paladino et al., 1993).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including [2 + 1] cycloaddition reactions, which are instrumental in synthesizing highly functionalized cyclopropanephosphonate esters. Such reactions are crucial for generating biologically active compounds, demonstrating the importance of the cyclopropane structure in biological applications (Yamazaki et al., 1998).
Wissenschaftliche Forschungsanwendungen
NMDA Receptor Antagonists : Cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid, which are structurally related to 2-Amino-2-cyclopropyl-2-(4-phosphonophenyl)acetic acid, have been synthesized and evaluated as competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor. These compounds show potential as selective NMDA antagonists, although their potency was found to be lower than other phosphonic acid analogs (Dappen et al., 1991).
Inhibitors of Hippocampal Excitatory Neurotransmission : The cyclopropyl compounds (Z)- and (E)-2-amino-2,3-methano-4-phosphonobutanoic acid were synthesized as analogues of 2-amino-4-phosphonobutanoic acid. These compounds were evaluated for their abilities to block evoked synaptic transmission in specific neuronal pathways of the rat hippocampal slice, demonstrating potential applications in neuroscience (Kroona et al., 1991).
Synthesis of Enantiomerically Pure Phosphonic Acids : Research has been conducted on the synthesis of enantiomerically pure aminocyclopropanephosphonic acids, which are important for the creation of compounds with specific stereochemical configurations. These studies are crucial for developing drugs with targeted effects (Fadel & Tesson, 2000).
Spectroscopic and Structural Studies : Structural studies have been conducted on related compounds, such as 4-Amino-3-cyclopropyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester, using techniques like X-ray diffraction. These studies help in understanding the molecular structure and potential chemical interactions of these compounds (Şahin et al., 2014).
Peptide Synthesis : The asymmetric synthesis of derivatives of new amino acids, including 2-amino-3-(4-hydroxy-3-phosphonophenyl)propionic acid, has been explored. These amino acids are incorporated into peptides, which could have implications in drug design and molecular biology (Paladino et al., 1993).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 2-Amino-2-cyclopropyl-2-(4-phosphonophenyl)acetic acid, also known as (RS)-CPPG, are group II and group III metabotropic glutamate receptors (mGluRs) . These receptors play a crucial role in the central nervous system, modulating neuronal excitability and synaptic plasticity .
Mode of Action
As an antagonist, (RS)-CPPG binds to the mGluRs, preventing the activation of these receptors by glutamate, the primary excitatory neurotransmitter in the brain . This interaction results in the inhibition of the downstream signaling pathways associated with these receptors .
Biochemical Pathways
The inhibition of mGluRs by (RS)-CPPG affects several biochemical pathways. These include the phospholipase C pathway, which is involved in the release of intracellular calcium stores, and the adenylate cyclase pathway, which modulates the production of cyclic AMP . The downstream effects of these changes can vary widely, depending on the specific neuronal context.
Pharmacokinetics
Like many other small molecules, its bioavailability is likely to be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of (RS)-CPPG’s action are primarily related to its inhibitory effect on mGluRs. By preventing the activation of these receptors, (RS)-CPPG can modulate neuronal excitability and synaptic transmission . This can have a wide range of effects on neural function and behavior.
Action Environment
The action, efficacy, and stability of (RS)-CPPG can be influenced by various environmental factors. These include the local concentration of glutamate, the expression levels of mGluRs, and the presence of other signaling molecules . Additionally, factors such as pH and temperature can affect the stability and activity of the compound .
Eigenschaften
IUPAC Name |
2-amino-2-cyclopropyl-2-(4-phosphonophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14NO5P/c12-11(10(13)14,7-1-2-7)8-3-5-9(6-4-8)18(15,16)17/h3-7H,1-2,12H2,(H,13,14)(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGODGTDUQSMDQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)P(=O)(O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-cyclopropyl-2-(4-phosphonophenyl)acetic acid | |
CAS RN |
183364-82-1 | |
| Record name | 183364-82-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



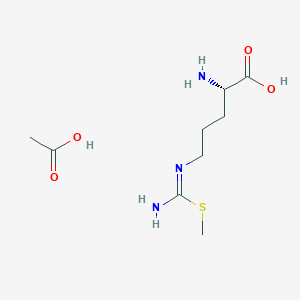
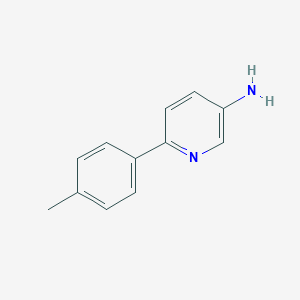
![1-[(Ethoxycarbonyl)amino]cyclohexanecarboxylic acid](/img/structure/B60673.png)
![Ethyl 6-boc-2-amino-4,7-dihydro-5h-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B60675.png)

![(2R,3aR,6aR)-2-(1-Hydroxycyclopentyl)octahydrocyclopenta[b]pyrrole](/img/structure/B60680.png)
![2-[(6-Chloro-1,3-benzothiazol-2-yl)thio]aniline](/img/structure/B60682.png)
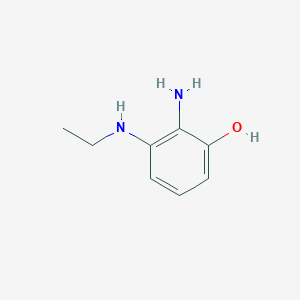
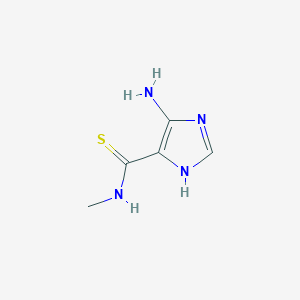
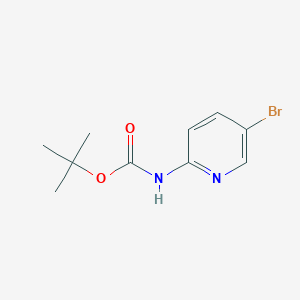
![Tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphoryloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B60688.png)
